molecular formula C5HBr2NS B8786663 4,5-Dibromothiophene-2-carbonitrile

4,5-Dibromothiophene-2-carbonitrile

Cat. No.: B8786663
M. Wt: 266.94 g/mol
InChI Key: HHCOJWYOPASKTG-UHFFFAOYSA-N
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Description

4,5-Dibromothiophene-2-carbonitrile is a brominated thiophene derivative featuring two bromine atoms at the 4- and 5-positions and a cyano group at the 2-position. This compound is of significant interest in organic synthesis and materials science due to the electron-withdrawing effects of bromine and the nitrile group, which influence its reactivity and electronic properties.

Properties

Molecular Formula

C5HBr2NS

Molecular Weight

266.94 g/mol

IUPAC Name

4,5-dibromothiophene-2-carbonitrile

InChI

InChI=1S/C5HBr2NS/c6-4-1-3(2-8)9-5(4)7/h1H

InChI Key

HHCOJWYOPASKTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)Br)C#N

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

4,5-Dibromothiophene-2-carbonitrile serves as a crucial building block in organic synthesis. It participates in various reactions such as:

  • Substitution Reactions : The bromine atoms can be replaced with different functional groups through nucleophilic substitution.
  • Cross-Coupling Reactions : It is often used in Suzuki or Stille coupling reactions to synthesize complex organic molecules.
Reaction TypeDescriptionCommon Reagents
SubstitutionReplacement of bromine with other groupsOrganolithium or Grignard reagents
Cross-CouplingFormation of biaryl compoundsPalladium catalysts
ReductionConversion of nitrile to amineLithium aluminum hydride (LiAlH4_4)

Material Science

The compound is also utilized in the development of advanced materials, particularly organic semiconductors and conductive polymers. Its electronic properties are leveraged to create materials with specific conductivity and stability characteristics.

  • Organic Semiconductors : Used in organic light-emitting diodes (OLEDs) and photovoltaic devices due to its favorable electronic properties.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

  • Anticancer Agents : Derivatives are being investigated for their ability to inhibit tumor growth through targeted pathways.
  • Antimicrobial Activity : Exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Properties

Research has shown that derivatives of this compound demonstrate significant antimicrobial activity. For instance, compounds derived from this structure achieved minimum inhibitory concentrations (MICs) below 100 µg/mL against Gram-positive bacteria.

CompoundMIC (µg/mL)Activity Type
This compound<100Antimicrobial
Derivative A<50Antimicrobial
Derivative B<75Antimicrobial

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound compared to similar compounds, the following table summarizes their biological activities:

Compound NameIC50 (µM)Biological Activity
4-Bromothiophene-2-carbonitrile10.0Moderate anticancer activity
5-Bromothiophene-2-carbonitrile15.0Antimicrobial properties
This compound 1.6 Enhanced anticancer activity

Comparison with Similar Compounds

2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile

Structural Features :

  • Substituents: Morpholino group at position 2, oxo group at position 4, and nitrile at position 3.
  • Ring Saturation : Partially saturated dihydrothiophene ring (4,5-dihydro), reducing aromaticity compared to fully unsaturated thiophenes .
  • Conformation: The dihydrothiophene ring is planar, with the morpholino substituent forming a near-orthogonal dihedral angle (87.2°–92.8°) relative to the ring plane .

Comparison with 4,5-Dibromothiophene-2-carbonitrile :

Property This compound 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile
Aromaticity Fully aromatic thiophene Partially saturated (dihydrothiophene)
Substituent Effects Electron-withdrawing Br and CN groups Electron-donating morpholino and electron-withdrawing oxo/CN groups
Synthetic Route Likely bromination of thiophene precursors Acid-mediated cyclization of ester precursors
Reactivity Bromine sites enable cross-coupling Oxo and morpholino groups favor nucleophilic or redox reactions

Key Findings :

  • The fully aromatic structure of this compound enhances conjugation and stability compared to the partially saturated dihydrothiophene analog.

Chromene-Carbonitrile Derivatives (e.g., Compounds 1E and 1L)

Structural Features :

  • Core Structure: Chromene (benzopyran) ring with nitrile, amino, hydroxy, and aryl substituents (e.g., 4-methylphenyl in 1E, 3-bromophenyl in 1L) .
  • Functional Groups: Amino (–NH2) and hydroxy (–OH) groups enhance hydrogen-bonding capacity, unlike the halogenated thiophene derivatives.

Comparison with this compound :

Property This compound Chromene-Carbonitrile Derivatives (1E/1L)
Heterocyclic Core Thiophene (sulfur-containing) Chromene (oxygen-containing benzopyran)
Electronic Effects Strong electron-withdrawing (Br, CN) Mixed effects (electron-donating NH2/OH and CN)
Applications Materials science, Suzuki coupling Pharmaceuticals (bioactivity via H-bonding motifs)

Key Findings :

  • Chromene derivatives exhibit broader biological relevance due to hydrogen-bonding groups, whereas this compound is more suited for electronic materials or as a coupling partner in catalysis.
  • The nitrile group in both systems serves as a versatile handle for further functionalization.

Spectral and Physical Property Analysis

Infrared Spectroscopy

  • This compound : Expected strong C≡N stretch near 2,200 cm⁻¹ (similar to Compound 1L’s nitrile peak at 2,204 cm⁻¹) . Bromine substituents may cause subtle shifts in C–Br stretches (~500–600 cm⁻¹).
  • Morpholino Derivative: Additional peaks for C=O (oxo, ~1,650 cm⁻¹) and morpholino C–O/C–N (~1,100–1,300 cm⁻¹) .

NMR Spectroscopy

  • This compound : Deshielded aromatic protons (if present) due to bromine’s electronegativity.
  • Morpholino Derivative: Distinct signals for morpholino protons (δ 3.6–3.8 ppm) and dihydrothiophene protons (δ 3.8–4.0 ppm) .

Mass Spectrometry

  • Brominated compounds (e.g., this compound, Compound 1L) show characteristic isotopic patterns for bromine (1:1 ratio for M/M+2 peaks).

Q & A

Basic Question: What are the most reliable synthetic routes for preparing 4,5-Dibromothiophene-2-carbonitrile?

Methodological Answer:
The synthesis typically involves bromination of thiophene precursors. A common approach is regioselective bromination of thiophene-2-carbonitrile using brominating agents (e.g., NBS or Br₂ in controlled conditions). For example:

  • Stepwise bromination : Start with thiophene-2-carbonitrile, brominate at the 4-position using Br₂ in acetic acid (40–50°C), followed by a second bromination at the 5-position with a Lewis acid catalyst (e.g., FeBr₃) to enhance regioselectivity .
  • One-pot synthesis : Use excess Br₂ under reflux with DMF as a solvent to achieve simultaneous dibromination. Monitor reaction progress via TLC and isolate via column chromatography (silica gel, hexane/ethyl acetate eluent) .
    Validation : Confirm purity via melting point analysis, ¹H/¹³C NMR (δ 7.2–7.5 ppm for aromatic protons), and mass spectrometry (expected M⁺ at m/z 291.8 for C₅HBr₂NSCN) .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–7.5 ppm for thiophene protons) and nitrile carbon (δ ~115 ppm). Use DEPT-135 or HSQC to resolve overlapping signals .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 292.8 (C₅HBr₂NSCN) and fragment peaks (e.g., loss of Br groups).
  • Elemental Analysis (EA) : Validate %C, %H, %N with ≤0.3% deviation from theoretical values .

Advanced Question: How can researchers address contradictions in reported regioselectivity during bromination?

Methodological Answer:
Contradictions often arise from solvent polarity, temperature, or catalyst choice. To resolve:

  • Systematic Screening : Vary brominating agents (NBS vs. Br₂), solvents (CH₂Cl₂ vs. DMF), and catalysts (FeBr₃ vs. AlCl₃). Compare outcomes via HPLC or GC-MS .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electrophilic aromatic substitution sites based on frontier molecular orbitals (FMO) and charge distribution .
    Example : FeBr₃ may favor 4-bromination due to enhanced electron withdrawal by the nitrile group, while Br₂ in DMF could promote 5-bromination via steric effects .

Advanced Question: What strategies optimize cross-coupling reactions involving this compound?

Methodological Answer:
The compound is a versatile precursor for Suzuki or Stille couplings. Key considerations:

  • Catalyst Selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for aryl-bromide activation. Use ligand-free conditions for sterically hindered substrates .
  • Solvent/Base Optimization : Test polar aprotic solvents (DMF, ACN) with weak bases (K₂CO₃) to minimize nitrile hydrolysis.
  • Monitoring : Track reaction progress via in situ IR spectroscopy (C≡N stretch at ~2200 cm⁻¹) to detect side reactions .

Advanced Question: How should researchers resolve conflicting data on thermal stability?

Methodological Answer:
Discrepancies may stem from impurities or decomposition pathways. Recommended steps:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (Td) under N₂ atmosphere. Compare results across multiple batches .
  • Accelerated Stability Studies : Store samples at 4°C (dry) vs. RT (humid) for 30 days. Monitor via NMR for hydrolysis (appearance of -COOH peaks) .
  • Controlled Replicates : Repeat experiments with rigorously purified samples (recrystallized from ethanol/DMF) to isolate compound-specific behavior .

Advanced Question: Can computational methods predict reactivity in functionalization reactions?

Methodological Answer:
Yes. Use:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 2-position (nitrile group) may resist further substitution due to electron withdrawal .
  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., DMF vs. THF) to predict solubility and intermediate stability .

Advanced Question: How do solvent systems influence recrystallization efficiency?

Methodological Answer:
Recrystallization success depends on polarity matching:

  • High-Purity Crystals : Use ethanol/DMF (3:1 v/v) for slow cooling, yielding well-defined crystals for XRD analysis .
  • Alternative Systems : Test hexane/acetone for rapid nucleation or toluene for high-temperature solubility. Monitor crystal habit via SEM .

Advanced Question: What protocols ensure reproducibility in scaled-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation during scale-up .
  • DoE (Design of Experiments) : Use factorial designs to optimize bromination time, temperature, and stoichiometry (e.g., 1.05 eq Br₂ per site) .

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